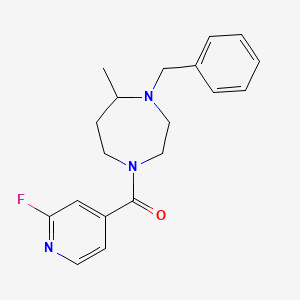![molecular formula C18H20N2O3S B2969870 N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide CAS No. 1208535-46-9](/img/structure/B2969870.png)
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide is a chemical compound known for its significant role in medicinal chemistry It is a derivative of piperidine and sulfonamide, which are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide typically involves multiple steps, starting from inexpensive and readily available starting materials. One common synthetic route involves the following steps:
Starting Materials: The synthesis begins with 4-chloronitrobenzene and piperidine.
Chlorination and Oxidation: The intermediate is chlorinated with phosphorus pentachloride and further oxidized to form the key intermediate.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The reactions are typically carried out under mild conditions, and most intermediates can be obtained through simple slurry or recrystallization, eliminating the need for column chromatography purification .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using sodium chlorite to form lactams.
Reduction: Reduction reactions can be performed using reagents like iron powder.
Substitution: Substitution reactions involving chlorination with phosphorus pentachloride.
Common Reagents and Conditions
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Iron powder.
Substitution: Phosphorus pentachloride for chlorination.
Major Products Formed
The major products formed from these reactions include various lactam derivatives and chlorinated intermediates, which are crucial for further synthetic steps .
Scientific Research Applications
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of anticoagulant drugs like apixaban, which is used for the prevention and treatment of thromboembolic diseases.
Biological Studies: The compound is used in studies related to blood coagulation and platelet aggregation.
Pharmacological Research: It is employed in the development of new drugs targeting coagulation factor Xa.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide involves the inhibition of activated factor X (FXa). This compound acts as a direct inhibitor of FXa, preventing the conversion of prothrombin to thrombin, which is essential for fibrin clot formation . By inhibiting FXa, the compound reduces thrombin generation and indirectly inhibits platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of FXa with a similar structure and mechanism of action.
Rivaroxaban: Another FXa inhibitor used as an anticoagulant.
Uniqueness
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide is unique due to its specific structural features that allow for high selectivity and potency in inhibiting FXa. Its efficient synthetic routes and mild reaction conditions make it a valuable intermediate in pharmaceutical research and development .
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18-11-4-5-12-20(18)17-10-6-9-16(13-17)19-24(22,23)14-15-7-2-1-3-8-15/h1-3,6-10,13,19H,4-5,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMPCDPELSYJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2969790.png)
![N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2969791.png)
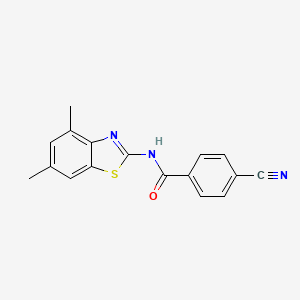
![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2969795.png)
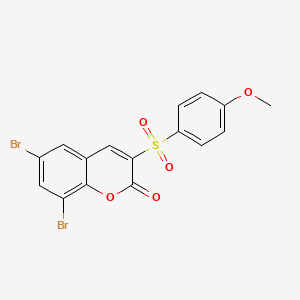
![4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid](/img/structure/B2969798.png)
![3-(3-Fluorophenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2969801.png)
![2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2969804.png)

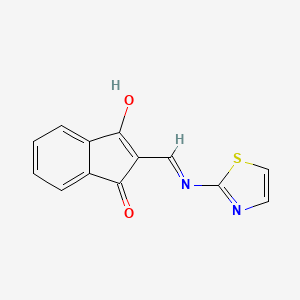
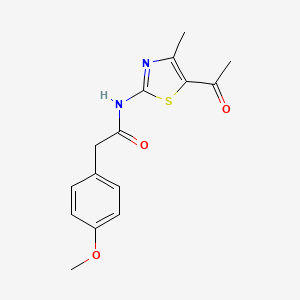
![(E)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969809.png)
